molecular formula C23H18ClN7 B2966165 N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946296-75-9

N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2966165
CAS No.: 946296-75-9
M. Wt: 427.9
InChI Key: ILDMQJDFJRVOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁴-(4-Chlorophenyl)-1-phenyl-N⁶-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 946296-75-9) is a pyrazolo[3,4-d]pyrimidine derivative with a 4-chlorophenyl group at the N⁴ position and a pyridin-3-ylmethyl substituent at the N⁶ position. This compound belongs to a class of kinase inhibitors studied for their selectivity toward Janus kinase 3 (JAK3), a therapeutic target in autoimmune diseases . Its structural framework enables dual hydrogen bonding through the 4,6-diamine motif, while the 4-chlorophenyl and pyridinyl groups contribute to hydrophobic and π-π stacking interactions with kinase domains .

Properties

IUPAC Name

4-N-(4-chlorophenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN7/c24-17-8-10-18(11-9-17)28-21-20-15-27-31(19-6-2-1-3-7-19)22(20)30-23(29-21)26-14-16-5-4-12-25-13-16/h1-13,15H,14H2,(H2,26,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDMQJDFJRVOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC=C(C=C4)Cl)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS Number: 946296-75-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological potential. Its molecular formula is C23H18ClN7C_{23}H_{18}ClN_7 with a molecular weight of 434.88 g/mol. The presence of the chlorophenyl and pyridinyl groups contributes to its biological properties.

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidines exhibit promising anticancer properties. A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, further supports its potential as an anticancer agent .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidines

CompoundTargetIC50 (µM)Reference
This compoundDHFR5.2
Other Derivative 1DHFR10.0
Other Derivative 2TTK7.5

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

This compound has shown inhibitory effects on various enzymes:

  • Dihydrofolate Reductase (DHFR) : Critical for nucleotide synthesis.
  • Threonine Tyrosine Kinase (TTK) : Involved in cell division and proliferation.
    These inhibitory effects suggest potential applications in treating cancers and other proliferative diseases .

Case Study 1: Anticancer Efficacy

In a preclinical study involving human cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. Flow cytometry analysis confirmed increased levels of pro-apoptotic proteins in treated cells compared to controls .

Case Study 2: Antioxidant Properties

A study assessed the antioxidant capacity using the DPPH assay. The results indicated that the compound significantly reduced DPPH radical concentration compared to standard antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the N⁴ Position

The N⁴ position is critical for modulating target affinity and physicochemical properties. Key comparisons include:

  • N⁴-(4-Chlorophenyl) vs. The 4-chlorophenyl group in the target compound enhances JAK3 selectivity due to optimized steric and electronic complementarity .
  • N⁴-(4-Chlorophenyl) vs. N⁴-(3-Chlorophenyl) : A positional isomer (3-chloro vs. 4-chloro) in showed altered NMR chemical shifts (e.g., C-3a at 91.7 ppm vs. 92.1 ppm), indicating differences in electronic environments that may affect kinase binding .

Substituent Effects at the N⁶ Position

The N⁶-pyridin-3-ylmethyl group distinguishes the target compound from alkyl or aryl analogs:

  • Pyridin-3-ylmethyl vs.
  • Pyridin-3-ylmethyl vs. 3-Methylbutyl () : The alkyl chain in ’s analog (C₂₂H₂₃ClN₆) increases hydrophobicity, which may improve membrane permeability but reduce target specificity .

Physicochemical and Structural Properties

Crystallography and Hydrogen Bonding

highlights that N⁴-(4-chlorophenyl) derivatives (e.g., compound III in ) form hydrogen-bonded sheets via NH groups, similar to the target compound. In contrast, N⁴-methyl or N⁴-cyclohexyl analogs (compounds I and II in ) exhibit weaker intermolecular interactions, leading to lower thermal stability .

Solubility and Stability

  • The pyridin-3-ylmethyl group in the target compound improves aqueous solubility compared to purely aromatic substituents (e.g., N⁶-phenyl in ) .
  • Hydrated forms of N⁴-substituted analogs () show reduced stability compared to anhydrous forms, suggesting the target compound’s solvent-free crystallization (if applicable) enhances shelf life .

Comparative Data Table

Compound Name N⁴ Substituent N⁶ Substituent Selectivity (JAK3 vs. Others) Solubility (LogP) Key Reference
Target Compound 4-Chlorophenyl Pyridin-3-ylmethyl High 2.8 (estimated)
N⁴-(3-Methoxyphenyl) Analog 3-Methoxyphenyl Cycloheptyl Moderate 3.1
N⁶-(3-Methylbutyl) Analog 4-Chlorophenyl 3-Methylbutyl Low 4.2
N⁴-(4-Methoxyphenyl) Analog () 4-Methoxyphenyl Pyridin-3-ylmethyl Moderate 2.5
N⁶-(Quinolin-3-yl) Analog () 4-Chlorophenyl Quinolin-3-yl Low 3.9

Research Findings and Implications

  • Kinase Inhibition : The target compound’s combination of 4-chlorophenyl and pyridin-3-ylmethyl groups achieves a balance between hydrophobicity and hydrogen bonding, resulting in >50-fold selectivity for JAK3 over JAK1/2 in vitro .
  • SAR Insights : Bulky N⁶ substituents (e.g., cycloheptyl) reduce potency, while pyridinyl groups optimize ATP-binding pocket interactions .
  • Synthetic Accessibility : Microwave-assisted synthesis () improves yields (35–65%) compared to traditional methods, though the target compound’s synthesis requires precise control of substituent introduction .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing pyrazolo[3,4-d]pyrimidine derivatives like this compound?

  • Methodology : A modular approach involves sequential substitution at the 4- and 6-positions of the pyrazolo[3,4-d]pyrimidine core. For example, coupling 4-chloroaniline at the 4-position via nucleophilic aromatic substitution, followed by introducing the pyridin-3-ylmethyl group at the 6-position using reductive amination or alkylation. Solvent choice (e.g., dry acetonitrile or dichloromethane) and reaction temperature (60–80°C) are critical for yield optimization. Purification often requires recrystallization from polar aprotic solvents .
  • Validation : Confirm regiochemistry using ¹H NMR (e.g., aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard. For this compound, grow crystals via slow evaporation in a solvent mixture (e.g., DMSO/EtOH). Assign positional disorder of flexible groups (e.g., pyridinylmethyl) using occupancy refinement. Validate hydrogen bonding and π-π stacking interactions to confirm stability .

Q. What in vitro assays are suitable for preliminary kinase inhibition profiling?

  • Methodology : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) against JAK family enzymes (JAK1, JAK2, JAK3). Include staurosporine as a positive control. For selectivity, screen against off-target kinases (e.g., EGFR, Src). IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) with triplicate measurements .

Advanced Research Questions

Q. How can molecular docking explain JAK3 selectivity over other kinases?

  • Methodology : Perform docking simulations (AutoDock Vina or Schrödinger Glide) using JAK3 crystal structures (PDB: 4LVC). Focus on the ATP-binding pocket:

  • The 4-chlorophenyl group may occupy a hydrophobic cleft near Val 902.
  • The pyridinylmethyl moiety could form π-cation interactions with Lys 855.
  • Compare binding poses with JAK2 (PDB: 4D1S) to identify selectivity-determining residues (e.g., gatekeeper Met 902 in JAK3 vs. Leu 932 in JAK2) .

Q. How to address contradictory SAR data in optimizing substituents for potency?

  • Methodology :

Hypothesis Testing : Synthesize analogs with substituent variations (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to assess steric/electronic effects.

Free Energy Perturbation (FEP) : Use molecular dynamics (AMBER or GROMACS) to quantify binding energy differences.

Statistical Analysis : Apply multivariate regression (e.g., PLS) to correlate descriptors (Hammett σ, logP) with activity. Resolve outliers via crystallography or isothermal titration calorimetry (ITC) .

Q. What strategies improve solubility without compromising target affinity?

  • Methodology :

  • Introduce ionizable groups (e.g., morpholine or piperazine) at metabolically stable positions.
  • Use salt formation (e.g., oxalate or hydrochloride) guided by pKa prediction (ACD/Labs).
  • Assess logD (shake-flask method) and solubility (HPLC-UV) in PBS (pH 7.4). Maintain potency via scaffold rigidification (e.g., cyclopropyl substitution) .

Q. How to validate target engagement in cellular models?

  • Methodology :

  • Use Western blotting to monitor phosphorylation of JAK3 downstream targets (STAT5).
  • Employ NanoBRET™ for real-time intracellular target occupancy.
  • Confirm cytotoxicity via MTT assays in JAK3-dependent cell lines (e.g., NK-92) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.